molecular formula C9H17NOS2 B14557236 4-Methyl-3-oxopentyl dimethylcarbamodithioate CAS No. 61998-41-2

4-Methyl-3-oxopentyl dimethylcarbamodithioate

Cat. No.: B14557236
CAS No.: 61998-41-2
M. Wt: 219.4 g/mol
InChI Key: MJHGEICHWJPEMV-UHFFFAOYSA-N
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Description

4-Methyl-3-oxopentyl dimethylcarbamodithioate is an organic compound with a complex structure that includes a carbamodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-oxopentyl dimethylcarbamodithioate typically involves the reaction of 4-methyl-3-oxopentyl chloride with dimethylcarbamodithioic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and reacted under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-oxopentyl dimethylcarbamodithioate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The carbamodithioate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-3-oxopentyl dimethylcarbamodithioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 4-Methyl-3-oxopentyl dimethylcarbamodithioate involves its interaction with specific molecular targets. The carbamodithioate group can form strong bonds with metal ions, which may inhibit the activity of certain enzymes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-oxopentyl dimethylcarbamate
  • 4-Methyl-3-oxopentyl dimethylthiocarbamate
  • 4-Methyl-3-oxopentyl dimethylcarbamothioate

Uniqueness

4-Methyl-3-oxopentyl dimethylcarbamodithioate is unique due to its carbamodithioate group, which imparts distinct chemical properties compared to similar compounds. This group allows for specific interactions with metal ions and unique reactivity in oxidation and reduction reactions.

Properties

CAS No.

61998-41-2

Molecular Formula

C9H17NOS2

Molecular Weight

219.4 g/mol

IUPAC Name

(4-methyl-3-oxopentyl) N,N-dimethylcarbamodithioate

InChI

InChI=1S/C9H17NOS2/c1-7(2)8(11)5-6-13-9(12)10(3)4/h7H,5-6H2,1-4H3

InChI Key

MJHGEICHWJPEMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CCSC(=S)N(C)C

Origin of Product

United States

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